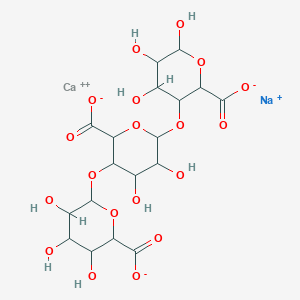
Alginic acid calcium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alginic acid calcium sodium salt is a naturally occurring polysaccharide derived from brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. The compound is known for its ability to bind with calcium and sodium ions, resulting in the formation of alginates. These alginates are widely used in various industries due to their unique properties, such as biocompatibility, non-toxicity, and biodegradability .
准备方法
Synthetic Routes and Reaction Conditions: Alginic acid is extracted from brown seaweeds using a series of chemical processes. The seaweed is first treated with dilute hydrochloric acid to remove impurities. The alginic acid is then extracted using sodium carbonate, resulting in the formation of sodium alginate. To obtain alginic acid calcium sodium salt, calcium chloride is added to the sodium alginate solution, causing the precipitation of calcium alginate .
Industrial Production Methods: In industrial settings, the extraction process involves soaking the seaweed in water or diluted acid, followed by treatment with sodium carbonate. The resulting sodium alginate is then precipitated using calcium chloride. The precipitate is further purified and dried to obtain the final product .
化学反应分析
Types of Reactions: Alginic acid calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Alginic acid calcium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a thickening and gelling agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility.
Medicine: Utilized in drug delivery systems, wound dressings, and as a component in dental impression materials.
Industry: Applied in the food industry as a stabilizer and emulsifier, and in the textile industry for printing and dyeing processes
作用机制
The mechanism of action of alginic acid calcium sodium salt involves its ability to form gels and viscous solutions. When dissolved in water, the compound interacts with calcium ions to form a gel-like structure. This property is utilized in various applications, such as drug delivery, where the gel can encapsulate active ingredients and release them in a controlled manner .
相似化合物的比较
Sodium Alginate: Water-soluble and used in similar applications but lacks the gel-forming ability of calcium alginate.
Calcium Alginate: Forms gels but is less soluble in water compared to sodium alginate.
Hyaluronic Acid: Another polysaccharide with similar biocompatibility and applications in tissue engineering and drug delivery
Uniqueness: Alginic acid calcium sodium salt is unique due to its ability to form gels in the presence of calcium ions, making it highly valuable in applications requiring controlled release and encapsulation. Its combination of solubility and gel-forming properties sets it apart from other similar compounds .
属性
IUPAC Name |
calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUPNZUZCGXCA-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23CaNaO19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














